(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
Beschreibung
Eigenschaften
IUPAC Name |
(2E,4E)-2-(4-chlorophenyl)sulfonyl-5-(4-methoxyphenyl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-23-16-9-5-14(6-10-16)3-2-4-18(13-20)24(21,22)17-11-7-15(19)8-12-17/h2-12H,1H3/b3-2+,18-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEPCFKTWQJQTO-WSYLNHOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Strategies and Key Reaction Pathways
Claisen-Schmidt Condensation as the Primary Method
The synthesis of (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile is predominantly achieved through an acid-catalyzed Claisen-Schmidt condensation . This reaction involves the coupling of two carbonyl-containing precursors to form α,β-unsaturated intermediates.
Reaction Components
- 4-Chlorobenzenesulfonylacetyl chloride : Serves as the sulfonyl-containing electrophile.
- 4-Methoxycinnamaldehyde : Provides the aromatic methoxyphenyl group and the aldehyde functionality for conjugation.
Mechanistic Overview
- Activation : The acid catalyst (e.g., concentrated HCl or H₂SO₄) protonates the carbonyl oxygen of 4-chlorobenzenesulfonylacetyl chloride, enhancing its electrophilicity.
- Nucleophilic Attack : The enol form of 4-methoxycinnamaldehyde attacks the activated carbonyl carbon, forming a β-hydroxy ketone intermediate.
- Dehydration : Acid-mediated elimination of water yields the conjugated (2E,4E)-dienenitrile system. The stereoselectivity arises from the thermodynamic stability of the trans-configuration in the conjugated diene.
Optimized Reaction Conditions
Alternative Pathways: Knoevenagel Condensation
While the Claisen-Schmidt method is primary, Knoevenagel condensation offers an alternative route for introducing the nitrile group. This base-catalyzed reaction employs cyanoacetamide or malononitrile derivatives as active methylene components.
Representative Procedure
- Reactants :
- 4-Chlorobenzenesulfonylacetaldehyde.
- 4-Methoxyphenylacetonitrile.
- Catalyst : Piperidine or ammonium acetate.
- Solvent : Dimethylformamide (DMF) or ethanol.
- Conditions : Stirring at 60–80°C for 4–6 hours.
Outcome
Stereochemical Control and Computational Insights
E,Z-Selectivity in Conjugated Systems
The (2E,4E) configuration is favored due to:
- Conjugation Stabilization : Extended π-system reduces steric strain between the sulfonyl and methoxyphenyl groups.
- Non-Covalent Interactions : Sulfonyl oxygen atoms engage in weak hydrogen bonding with the nitrile group, as evidenced by density functional theory (DFT) calculations.
DFT Analysis
Scalability and Industrial Adaptations
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics:
Analytical Characterization and Quality Control
Spectroscopic Data
Analyse Chemischer Reaktionen
Types of Reactions
(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, with the CAS number 1024714-51-9 and molecular formula C18H14ClNO3S, is a chemical compound with potential applications in scientific research .
Scientific Research Applications
While specific, detailed applications and case studies for (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile are not extensively documented in the provided search results, the available information alludes to its potential use in developing anticancer therapies, particularly as a CDK2 inhibitor .
CDK2 Inhibitors Cyclin-dependent kinases (CDKs) are a family of protein kinases that play crucial roles in cell cycle regulation . CDK2, specifically, is involved in the G1/S and G2/M phase transitions, and its dysregulation is implicated in various cancers . Inhibiting CDK2 can halt cancer cell proliferation and induce apoptosis, making it a target for anticancer drug development .
- Pyrazole, Pyrimidine, and Related Derivatives as CDK2 Inhibitors Research indicates that derivatives with halogens, such as chloro substituents, on the phenyl rings significantly influence cytotoxic activity . Specifically, chloro substituents in the ortho or meta positions of the phenyl ring are more effective than in the para position for both cytotoxic and CDK2 inhibitory activities . This suggests that (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, which contains a chlorophenyl group, may have potential as a CDK2 inhibitor .
- Other potential applications Given that the compound is a monochlorobenzene derivative, it may share applications with other compounds in this class .
Wirkmechanismus
The mechanism of action of (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl and nitrile groups could play key roles in binding to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The compound belongs to the penta-2,4-diene family, which is characterized by conjugated double bonds and variable substituents. Key structural analogs include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Solubility and Stability : The methoxy group in the target compound increases hydrophobicity relative to polar tetrazole derivatives (9a), which may reduce aqueous solubility but improve membrane permeability .
- Stereochemical Purity : Unlike some analogs (e.g., strobilurin intermediates ), the target compound’s synthesis emphasizes high configurational purity (>98%), critical for consistent bioactivity.
Key Observations :
- High-Yield Reactions : Amide derivatives (e.g., 5b) achieve >90% yields due to straightforward acylations, whereas sulfonyl- and tetrazole-containing compounds (target, 9a) require stringent conditions, lowering yields .
- Steric and Electronic Challenges : The target compound’s bulky sulfonyl group and nitrile functionality may hinder reaction efficiency, necessitating optimized catalysts or solvents.
Spectral and Physical Properties
Table 3: Spectral Data Comparison
Key Observations :
- Nitrile Stretch : The C≡N peak at ~2210 cm⁻¹ is consistent across nitrile-containing analogs (target, 9a) .
- Thermal Stability : The target compound’s melting point (148–149°C) is lower than amide derivatives (e.g., 5b at 230–231°C), reflecting weaker intermolecular forces due to the absence of hydrogen-bonding groups .
Biologische Aktivität
The compound (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile, commonly referred to as compound 1 , is a member of the sulfonyl-substituted penta-2,4-dienenitrile class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article explores the biological activity of compound 1, including its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound 1 has the following chemical structure:
- IUPAC Name : (2E,4E)-2-(4-chlorobenzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile
- Molecular Formula : C18H14ClNO3S
- CAS Number : 587846-17-1
Research indicates that compound 1 exhibits its biological effects primarily through:
- Cytotoxicity : Compound 1 has shown significant cytotoxic effects against various cancer cell lines. The mechanism involves disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
- Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane (CAM) assays have demonstrated that compound 1 can effectively inhibit angiogenesis and tumor growth comparable to known agents like combretastatin A-4 (CA-4) .
- Binding Affinity : The compound binds to the colchicine-binding site on β-tubulin, which is crucial for microtubule assembly and stability .
Antiproliferative Activity
The antiproliferative activity of compound 1 was evaluated across several human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 0.25 | Microtubule disruption |
| M21 | 0.30 | Apoptosis induction |
| MCF7 | 0.20 | Cell cycle arrest |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the aromatic rings significantly influence the biological activity of compound 1. The presence of the chlorobenzenesulfonyl group enhances cytotoxicity compared to unsubstituted analogs. Similarly, the methoxy group on the phenyl ring appears to play a role in increasing lipophilicity and cellular uptake.
Case Studies
A notable study involved the administration of compound 1 in a xenograft model of breast cancer. The treatment group exhibited a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis markers and reduced microvessel density in treated tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
